

Spectroscopic Data of Paulomycin B: A Technical Guide

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Compound of Interest

Compound Name: Paulomycin B

Cat. No.: B14764506

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the antibiotic **Paulomycin B**, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the molecular formula of **Paulomycin B**.

Table 1: Mass Spectrometry Data for **Paulomycin B**

Parameter	Value	Reference
Molecular Formula	C ₃₃ H ₄₄ N ₂ O ₁₇ S	[1]
Molecular Weight	776.8 g/mol	
Ionization Mode	Electrospray Ionization (ESI)	[2]
Observed Ion	Varies (e.g., [M+H] ⁺ , [M+Na] ⁺)	[2]

Note: The exact m/z value for the molecular ion can vary depending on the adduct formed during ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The complete structural elucidation of **Paulomycin B** was originally achieved through extensive NMR studies. While a complete, publicly accessible, tabulated dataset of ^1H and ^{13}C NMR chemical shifts for **Paulomycin B** is not readily available in recent literature, the foundational work was published by Argoudelis et al. The detailed assignments are contained within these publications.

Recent studies on novel paulomycin derivatives have noted a strong resemblance in their NMR spectra to those of previously described paulomycins, including Paulomycin F.[\[3\]](#) This indicates a conservation of chemical environments across the core scaffold of the paulomycin family.

For researchers seeking the definitive ^1H and ^{13}C NMR data for **Paulomycin B**, consulting the original publications is recommended:

- Argoudelis, A. D., et al. (1982). Paulomycins A and B. Isolation and characterization. The Journal of Antibiotics, 35(3), 285-294.
- Argoudelis, A. D., et al. (1988). New paulomycins produced by Streptomyces paulus. The Journal of Antibiotics, 41(2), 157-169.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of paulomycins, based on modern analytical techniques applied to closely related derivatives.[\[3\]](#)

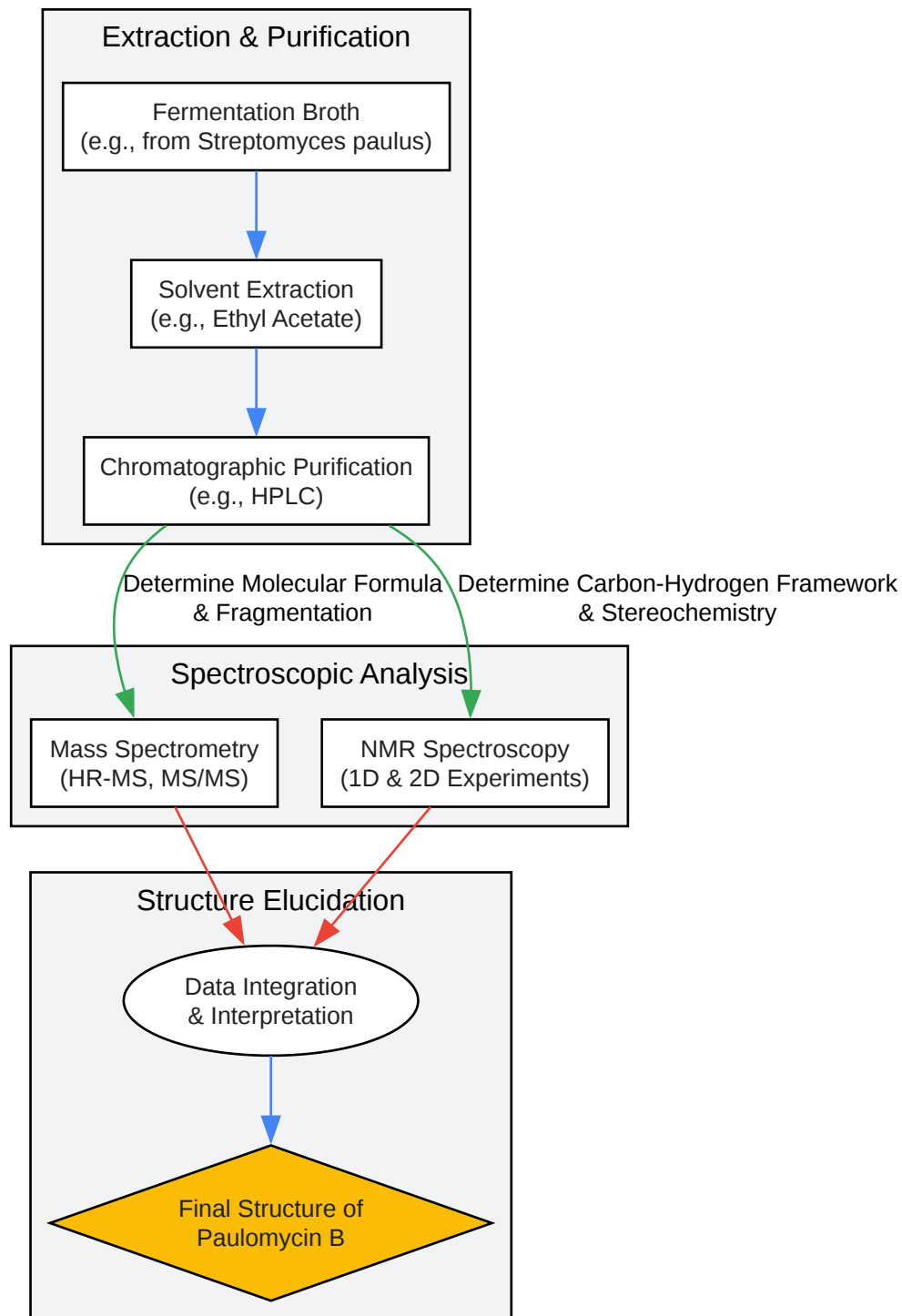
- Instrumentation: Agilent 1260/6460 Triple-Quadrupole LC/MS system with an electrospray ionization source. For high-resolution analysis, an Agilent 1200 HPLC system coupled to a 6520 QTF-MS system is utilized.[\[2\]](#)
- Column: Apollo C18 column (5 μm , 4.6 \times 250 mm).[\[4\]](#)
- Mobile Phase: A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[\[4\]](#)
- Gradient:

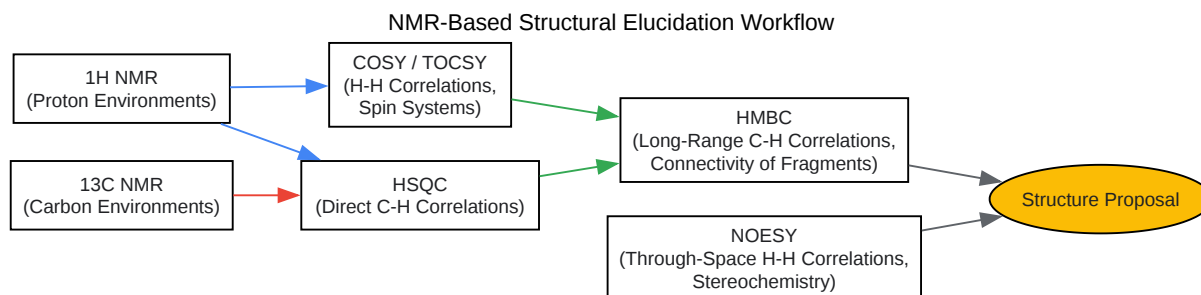
- 0-5 min: 5% acetonitrile.[2]
- 5-25 min: Linear gradient from 5% to 90% acetonitrile.[2]
- 25-30 min: Linear gradient from 90% to 100% acetonitrile.[2]
- Flow Rate: 0.8 mL/min.[4]
- Detection: UV detection at 320 nm.[2]
- MS Scan Range: $m/z = 100\text{--}1500$ in negative ion mode.[2]
- Instrumentation: A 500 MHz spectrometer is typically used for acquiring ^1H and ^{13}C NMR spectra.
- Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as DMSO- d_6 .
- Experiments: A standard suite of 1D and 2D NMR experiments is performed for structural elucidation, including:
 - ^1H NMR
 - ^{13}C NMR
 - Correlation Spectroscopy (COSY)
 - Total Correlation Spectroscopy (TOCSY)
 - Nuclear Overhauser Effect Spectroscopy (NOESY)
 - Heteronuclear Single Quantum Coherence (HSQC)
 - Heteronuclear Multiple Bond Correlation (HMBC)

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structural elucidation of a natural product like **Paulomycin B**.

General Workflow for Spectroscopic Analysis of Paulomycin B

[Click to download full resolution via product page](#)Caption: General Workflow for Spectroscopic Analysis of **Paulomycin B**.



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Caption: NMR-Based Structural Elucidation Workflow.

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- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
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